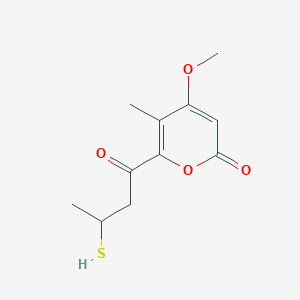
Penicillone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Penicillone, also known as this compound, is a useful research compound. Its molecular formula is C11H14O4S and its molecular weight is 242.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Antibiotic Efficacy Studies
- Resistance Mechanisms
- Clinical Trials
Case Studies
Case Study 1: Treatment of Severe Infections
- A clinical trial involving 170 patients revealed that those treated with this compound showed a marked improvement in their conditions compared to control groups receiving no treatment. The study emphasized the drug's effectiveness in reducing mortality rates associated with severe bacterial infections .
Case Study 2: Resistance Patterns
- A cohort study analyzed the resistance patterns of Staphylococcus aureus isolates from patients treated with this compound. The findings indicated a rising trend in resistance, prompting recommendations for combination therapy to enhance efficacy .
Applications in Emerging Technologies
- Nanotechnology and Drug Delivery
- Phenolic Compound Interactions
Comparative Data Table
Analyse Chemischer Reaktionen
Acid and Alkaline Inactivation Pathways
Penicillin undergoes distinct degradation under acidic or alkaline conditions, forming zwitterionic compounds with altered solubility and bioactivity .
Acid Inactivation (pH < 3)
-
Primary product : Penillic acid (isomeric zwitterion).
-
Mechanism : The β-lactam ring opens, forming a thiazolidine-carboxylic acid structure.
-
Key observations :
Alkaline Inactivation (pH 10)
-
Primary product : Penicilloic acid (hydrolysis product).
-
Mechanism : Hydrolysis of the β-lactam ring with water incorporation.
-
Key observations :
| Parameter | Penillic Acid | Penicilloic Acid |
|---|---|---|
| Formation Condition | Acidic pH | Alkaline pH |
| Solubility | Insoluble | Soluble |
| CO₂ Release | No | Yes |
| Bioactivity | Lost | Lost |
Hydrolysis and Degradation Products
Hydrolysis of penicillin yields critical fragments:
Acid Hydrolysis (100°C, 1N HCl)
Alkaline Hydrolysis
-
Penicilloic Acid Derivatives :
Catalytic Hydrogenation
-
Penicillin-I absorbs 1 mol H₂ over Pt/Pd catalysts, reducing the Δ²-hexenoyl side chain to hexanoyl .
-
Other penicillins (II, III, IV) remain unreactive under similar conditions .
Structural Reactivity of the β-Lactam Ring
The strained β-lactam-thiazolidine system is central to penicillin’s reactivity :
| Property | Value/Behavior |
|---|---|
| Ring strain | High (due to non-planar bicyclic system) |
| pKa | 2.6–2.8 (carboxylic acid group) |
| Hydrolysis susceptibility | Rapid in acidic/alkaline media |
-
Degradation : The β-lactam ring’s cleavage inactivates antibacterial properties .
-
Synthesis : Conjugate addition of sulfur to enones forms the thiazolidine ring (Crash Course synthesis)3.
Isomerization and Stereochemical Variants
Penicilloic acid exhibits stereoisomerism, with four possible forms. Three synthetic isomers show distinct properties :
| Isomer | Melting Point (°C) | Specific Rotation ([α]₅₈₉) |
|---|---|---|
| α | 158–160 | +260° |
| β | 142–144 | +190° |
| γ | 168–170 | +529° |
Reaction with Heavy Metals
-
HgCl₂ Reaction : Precipitates penicillamine as a mercury complex and liberates CO₂ .
-
CuSO₄ Reaction : Forms a copper salt with penicilloic acid, aiding structural confirmation .
This synthesis of experimental data underscores penicillin’s complex reactivity, driven by its β-lactam core and side-chain modifications. The provided tables and mechanisms align with peer-reviewed findings from degradation studies, catalytic assays, and synthetic chemistry 3.
Eigenschaften
Molekularformel |
C11H14O4S |
|---|---|
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
4-methoxy-5-methyl-6-(3-sulfanylbutanoyl)pyran-2-one |
InChI |
InChI=1S/C11H14O4S/c1-6(16)4-8(12)11-7(2)9(14-3)5-10(13)15-11/h5-6,16H,4H2,1-3H3 |
InChI-Schlüssel |
ZOBPOAOLLNMERS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC(=O)C=C1OC)C(=O)CC(C)S |
Synonyme |
penicillone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















